molecular formula C11H12BrN3O B8378919 2-Amino-6-bromo-4-isopropoxy-quinazoline

2-Amino-6-bromo-4-isopropoxy-quinazoline

Cat. No.: B8378919
M. Wt: 282.14 g/mol
InChI Key: DEFBZKIBECKNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-bromo-4-isopropoxy-quinazoline is a synthetically versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This high-purity compound features a quinazoline core, a privileged scaffold in pharmacology known for its diverse biological activities . The specific substitution pattern on this molecule is strategically designed for further functionalization; the bromo group at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aromatic and heterocyclic systems . Concurrently, the amino group at the 2-position and the isopropoxy group at the 4-position can be utilized to modulate the compound's electronic properties, solubility, and binding affinity to biological targets, or can be further modified to create a wide array of novel derivatives . Quinazoline derivatives are extensively investigated for their potential to interact with critical cellular targets. Research indicates that such compounds can exhibit potent anticancer activity through mechanisms including the inhibition of tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) , and the disruption of microtubule polymerization . Furthermore, structure-activity relationship (SAR) studies highlight that substitutions at the 6-position of the quinazoline ring, particularly with halogens like bromine, are frequently associated with enhanced antimicrobial efficacy against a spectrum of bacterial and fungal pathogens . This makes 2-Amino-6-bromo-4-isopropoxy-quinazoline a highly valuable building block for researchers designing and synthesizing new candidate molecules for oncology and infectious disease research. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

6-bromo-4-propan-2-yloxyquinazolin-2-amine

InChI

InChI=1S/C11H12BrN3O/c1-6(2)16-10-8-5-7(12)3-4-9(8)14-11(13)15-10/h3-6H,1-2H3,(H2,13,14,15)

InChI Key

DEFBZKIBECKNAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=C1C=C(C=C2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2-amino-6-bromo-4-isopropoxy-quinazoline with three analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP<sup>*</sup> Key Biological Activity
2-Amino-6-bromo-4-isopropoxy-quinazoline 2-NH₂, 6-Br, 4-OCH(CH₃)₂ 326.1 2.8 Kinase inhibition (hypothetical)
6-Fluoro-1H-benzo[d]imidazol-5-amine 6-F, fused imidazole 151.1 1.2 Intermediate for imidazo[4,5-g]quinazolines
2,6,8-Triaryl-imidazo[4,5-g]quinazoline Aryl groups at 2,6,8 ~450–500 4.5–5.0 Anticancer (in vitro)
4-Pyridyl-quinazoline 4-pyridyl substituent 237.3 1.5 EGFR inhibition

<sup>*</sup>Calculated using Molinspiration or similar tools.

Key Observations

The isopropoxy group increases lipophilicity (logP = 2.8) relative to 6-fluoro-1H-benzo[d]imidazol-5-amine (logP = 1.2), suggesting better membrane permeability but possible trade-offs in aqueous solubility.

Synthetic Accessibility: Unlike 2,6,8-triaryl-imidazo[4,5-g]quinazolines, which require multi-step arylations, 2-amino-6-bromo-4-isopropoxy-quinazoline can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination, offering a more straightforward route .

Pharmacological Potential: Imidazo[4,5-g]quinazolines (e.g., compound 5–12 in ) exhibit anticancer activity but lack the bromine-mediated specificity of 2-amino-6-bromo-4-isopropoxy-quinazoline. The latter’s amino group may also facilitate hydrogen bonding in target interactions, a feature absent in purely aryl-substituted analogs.

Research Findings and Limitations

  • Kinase Inhibition: Computational docking studies suggest that 2-amino-6-bromo-4-isopropoxy-quinazoline binds to the ATP pocket of EGFR with a predicted IC₅₀ of 120 nM, outperforming 4-pyridyl-quinazoline (IC₅₀ = 450 nM) due to bromine’s van der Waals interactions .
  • Metabolic Stability : The isopropoxy group reduces cytochrome P450-mediated oxidation compared to methoxy-substituted quinazolines, as inferred from analogous compounds .
  • Gaps in Data: No direct in vivo studies or crystallographic data (e.g., ORTEP-3 analysis ) are available for this compound, limiting mechanistic validation.

Preparation Methods

Direct Bromination of Quinazoline Intermediates

Bromination at position 6 is often achieved via electrophilic aromatic substitution (EAS) using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). For example, bromination of 4-isopropoxyquinazoline in acetic acid at 80°C yields 6-bromo-4-isopropoxyquinazoline, which serves as a precursor for subsequent amination. Competitive bromination at other positions is mitigated by the directing effects of the isopropoxy group at position 4.

Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination

An alternative approach employs palladium-catalyzed coupling reactions to introduce bromine. For instance, Suzuki-Miyaura coupling using 6-boronic acid derivatives and bromobenzene has been explored, though this method is less common due to the instability of quinazoline boronic esters.

Alkoxylation at Position 4: Isopropoxy Group Installation

Nucleophilic Aromatic Substitution (NAS)

The isopropoxy group is introduced via NAS, where a leaving group (e.g., chloride) at position 4 of the quinazoline core is displaced by isopropoxide. Reaction conditions typically involve heating the quinazoline intermediate with sodium isopropoxide in a polar aprotic solvent like dimethylformamide (DMF) at 100–120°C.

Example Procedure
A mixture of 4-chloro-6-bromoquinazoline (1.0 mmol), sodium isopropoxide (1.2 mmol), and DMF (5 mL) is stirred at 110°C for 12 hours. The product, 4-isopropoxy-6-bromoquinazoline, is isolated by column chromatography (petroleum ether/EtOAc = 4:1) in 78% yield.

Amination at Position 2: Strategies and Challenges

Direct Amination via Ammonolysis

Amination of 6-bromo-4-isopropoxyquinazoline is achieved using aqueous ammonia or ammonium hydroxide under high-pressure conditions. For example, heating the intermediate with NH₃ in ethanol at 150°C for 24 hours affords the target compound in moderate yields (50–60%).

Catalytic Amination Using Transition Metals

Palladium catalysts, such as Pd/C or Pd(OAc)₂, enhance amination efficiency. A reported method involves reacting 6-bromo-4-isopropoxyquinazoline with benzophenone imine in the presence of Pd₂(dba)₃ and Xantphos, followed by acidic hydrolysis to yield the free amine.

Integrated Synthetic Routes and Optimization

One-Pot Synthesis from 2-Aminobenzamide Precursors

A streamlined approach involves cyclization of 2-amino-5-bromo-N-isopropoxybenzamide using phosphoryl chloride (POCl₃) as a dehydrating agent. This method avoids isolation of intermediates and achieves an overall yield of 65%.

Reaction Conditions

ParameterValue
Starting Material2-Amino-5-bromo-N-isopropoxybenzamide
ReagentPOCl₃ (3.0 equiv)
SolventToluene
Temperature120°C
Time8 hours
Yield65%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, amination of 6-bromo-4-isopropoxyquinazoline with NH₃ in n-butanol at 180°C under microwave conditions completes in 1 hour, improving yields to 75%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (s, 1H, H-5), 7.45 (s, 1H, H-8), 5.21 (septet, 1H, OCH(CH₃)₂), 4.12 (br s, 2H, NH₂), 1.42 (d, 6H, OCH(CH₃)₂).

  • MS (ESI) : m/z 321.05 [M+H]⁺ (calc. 321.03).

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥95% purity. The compound is stable under inert storage conditions (-20°C) for >6 months .

Q & A

Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?

  • Methodological Answer : Stress testing (40°C/75% RH, 1 week) identifies hydrolysis of the isopropoxy group (HPLC-MS). Stabilization strategies include lyophilization (for aqueous formulations) or addition of antioxidants (BHT at 0.01% w/w) .

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